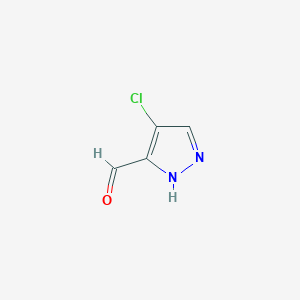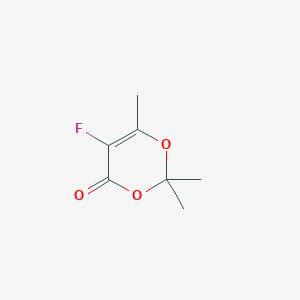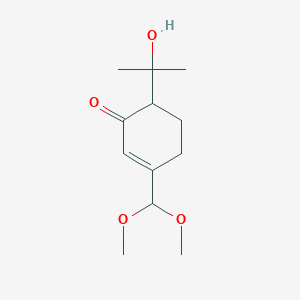
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-, also known as DMHIO, is a compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- is not fully understood. However, it is believed that 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- exerts its effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in lab experiments is its ability to inhibit the production of inflammatory mediators. This makes it a useful tool for studying the mechanisms of inflammation and the development of new anti-inflammatory drugs. However, one of the limitations of using 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in lab experiments is its potential toxicity, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)-. One of the main directions is the development of new drugs based on 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- for the treatment of pain and inflammation. Another direction is the investigation of the potential use of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- in the treatment of oxidative stress-related diseases. Further research is also needed to fully understand the mechanism of action of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- can be achieved through several methods. One of the most common methods involves the reaction of 2-cyclohexen-1-one with formaldehyde and isopropyl alcohol in the presence of a catalyst. Another method involves the reaction of 2-cyclohexen-1-one with dimethyl sulfate and sodium hydroxide, followed by the reaction with formaldehyde and isopropyl alcohol.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess various properties that make it useful in scientific research. One of the main applications of 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- is in the field of medicinal chemistry. 2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
144918-16-1 |
|---|---|
Nom du produit |
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- |
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
3-(dimethoxymethyl)-6-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O4/c1-12(2,14)9-6-5-8(7-10(9)13)11(15-3)16-4/h7,9,11,14H,5-6H2,1-4H3 |
Clé InChI |
JHHDVOQJGNFLRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
SMILES canonique |
CC(C)(C1CCC(=CC1=O)C(OC)OC)O |
Synonymes |
2-Cyclohexen-1-one, 3-(dimethoxymethyl)-6-(1-hydroxy-1-methylethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



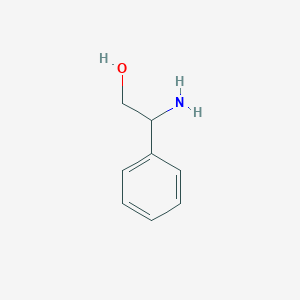
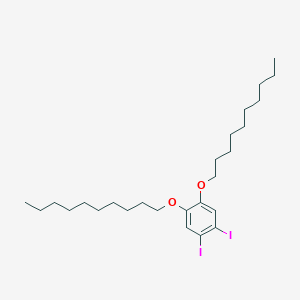
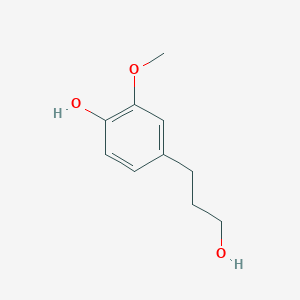
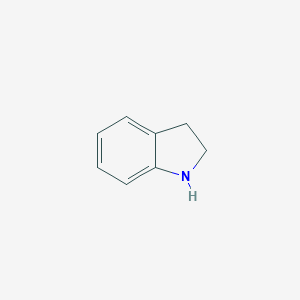
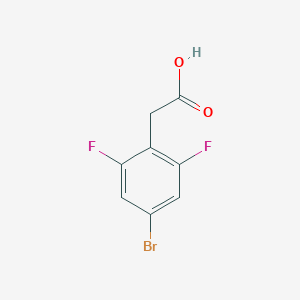
![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
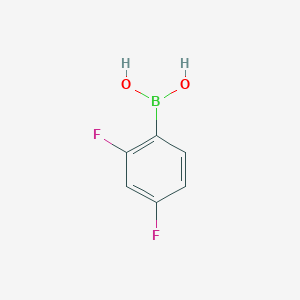
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
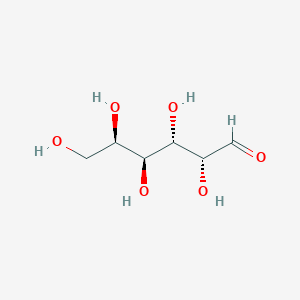
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
